![molecular formula C10H13BrO2S B1289470 1-Bromo-2-(isobutylsulfonyl)benzene CAS No. 444581-50-4](/img/structure/B1289470.png)
1-Bromo-2-(isobutylsulfonyl)benzene
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Description
The compound 1-Bromo-2-(isobutylsulfonyl)benzene is a brominated aromatic sulfone with potential applications in organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and properties of related brominated aromatic compounds, which can be used to infer some aspects of 1-Bromo-2-(isobutylsulfonyl)benzene.
Synthesis Analysis
The synthesis of brominated aromatic compounds can be achieved through various methods. For instance, the paper titled "A New Synthesis and Application of N, N'-Dibromo-N, N' -1,2-Ethylene bis(2,5-Dimethyl Benzene Sulfonamide); As a Novel Selective Bromination Agent for Aromatic Compounds" discusses a novel bromination agent that selectively brominates aromatic compounds, suggesting that similar agents could potentially be used for the synthesis of 1-Bromo-2-(isobutylsulfonyl)benzene . Additionally, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene is described, which involves characterization techniques that could be applicable to the synthesis of 1-Bromo-2-(isobutylsulfonyl)benzene .
Molecular Structure Analysis
X-ray diffraction methods are commonly used to determine the crystal structures of brominated aromatic compounds, as seen in the paper on the conformational differences between bromo-adenosine isomers . Similarly, the paper on the X-ray structure determinations of various brominated benzenes provides insights into the types of interactions, such as Br···Br, C–H···Br, and C–Br···π, that could be present in the crystal structure of 1-Bromo-2-(isobutylsulfonyl)benzene .
Chemical Reactions Analysis
Brominated aromatic compounds are often used as precursors or intermediates in organic synthesis. The paper on the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines indicates that brominated aromatics can participate in catalyzed reactions to form heterocyclic compounds . This suggests that 1-Bromo-2-(isobutylsulfonyl)benzene could also be used in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be quite diverse. For example, the paper on the synthesis and properties of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene discusses the presence of rotational isomers and the behavior of NMR peaks at elevated temperatures . These findings highlight the importance of considering steric hindrance and temperature effects when analyzing the properties of 1-Bromo-2-(isobutylsulfonyl)benzene.
Mechanism of Action
Mode of Action
Brominated compounds like this often act as electrophiles in reactions, forming sigma-bonds with their targets .
Biochemical Pathways
Brominated compounds are often involved in electrophilic aromatic substitution reactions . In such reactions, the bromine atom forms a sigma-bond with the benzene ring, generating a positively charged intermediate .
Pharmacokinetics
The molecular weight of the compound is 27718 , which might influence its bioavailability and pharmacokinetics.
Result of Action
Brominated compounds often participate in electrophilic aromatic substitution reactions, which can lead to the formation of new compounds .
properties
IUPAC Name |
1-bromo-2-(2-methylpropylsulfonyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2S/c1-8(2)7-14(12,13)10-6-4-3-5-9(10)11/h3-6,8H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCSHQVOFNXEHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=CC=CC=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591707 |
Source
|
Record name | 1-Bromo-2-(2-methylpropane-1-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(isobutylsulfonyl)benzene | |
CAS RN |
444581-50-4 |
Source
|
Record name | 1-Bromo-2-(2-methylpropane-1-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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